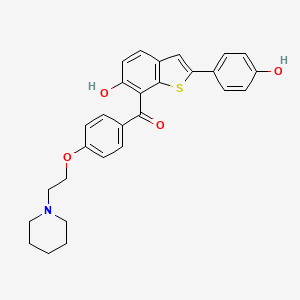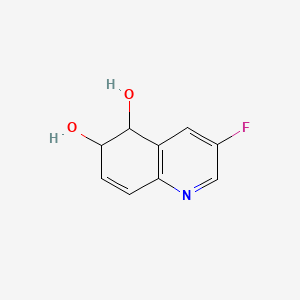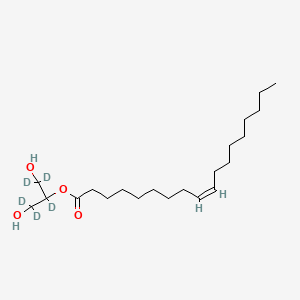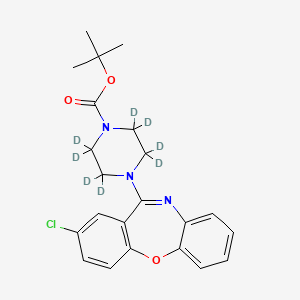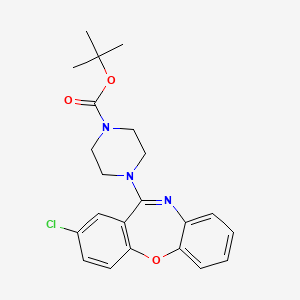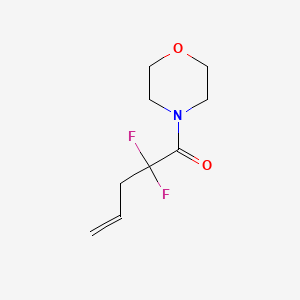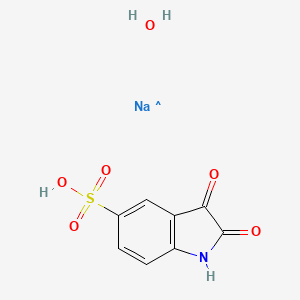
ent-Florfenicol Amine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ent-Florfenicol Amine Hydrochloride: is a biochemical compound with the molecular formula C10H14FNO3S•HCl and a molecular weight of 283.75 g/mol . It is a derivative of florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine . This compound is notable for its antibacterial properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ent-Florfenicol Amine Hydrochloride involves the synthesis of florfenicol followed by its conversion to the amine derivative. The synthetic route typically includes the following steps:
Synthesis of Florfenicol:
Conversion to Amine: The florfenicol is then subjected to reductive amination to introduce the amine group, resulting in florfenicol amine.
Formation of Hydrochloride Salt: The final step involves the reaction of florfenicol amine with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the quantification and validation of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: ent-Florfenicol Amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of florfenicol, such as oxides, reduced amines, and substituted compounds .
Wissenschaftliche Forschungsanwendungen
ent-Florfenicol Amine Hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ent-Florfenicol Amine Hydrochloride involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis . This action is similar to that of florfenicol and other related antibiotics .
Vergleich Mit ähnlichen Verbindungen
ent-Florfenicol Amine Hydrochloride is compared with other similar compounds such as:
Florfenicol: A broad-spectrum antibiotic with similar antibacterial properties.
Thiamphenicol: A less potent analog of florfenicol with a similar mechanism of action.
Chloramphenicol: An older antibiotic with a broader spectrum but higher toxicity.
Uniqueness: this compound is unique due to its enhanced solubility and stability compared to its parent compound, florfenicol . This makes it more effective in certain applications, particularly in veterinary medicine .
Eigenschaften
CAS-Nummer |
1391054-08-2 |
|---|---|
Molekularformel |
C10H15ClFNO3S |
Molekulargewicht |
283.742 |
IUPAC-Name |
(1S,2R)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m0./s1 |
InChI-Schlüssel |
HWPBPTAOXVIKGI-IYPAPVHQSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |
Synonyme |
(αS)-α-[(1R)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


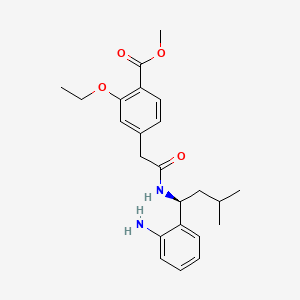
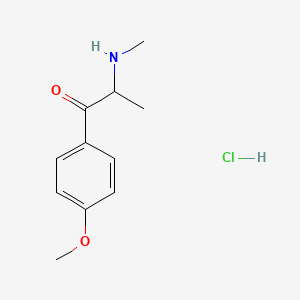
![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)
